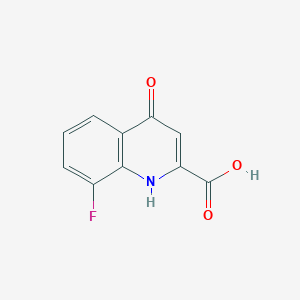

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

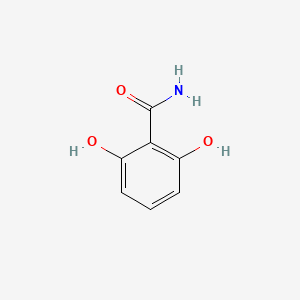

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

- Application Summary : 8-Hydroxyquinoline derivatives are known as a type of “privileged structure”, possessing a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target being studied. This typically involves structural modifications of functional groups .

- Results or Outcomes : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .

- Field : Organic Synthesis

- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Methods of Application : The synthesis of 8-HQ derivatives involves various synthetic strategies .

- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Pharmacological Applications

Synthesis and Biological Activity

- Field : Microbiology

- Application Summary : 8-Hydroxyquinoline and its derivatives have demonstrated antimicrobial effects . They can act as potent inhibitors against various types of bacteria and fungi .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target microorganism being studied .

- Results or Outcomes : The inhibition percentages of radial growth against all of these fungi for certain 8-Hydroxyquinoline derivatives were found to be between 49-90% at 200 µg/mL concentration .

- Field : Oncology

- Application Summary : 8-Hydroxyquinoline and its derivatives have shown anticancer properties . They can act as potent inhibitors against various types of cancer cells .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target cancer cell being studied .

- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

- Field : Neurology

- Application Summary : 8-Hydroxyquinoline and its derivatives can act as iron-chelators for neuroprotection .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target neurological condition being studied .

- Results or Outcomes : These compounds have shown potential in the treatment of neurodegenerative diseases .

- Field : Analytical Chemistry

- Application Summary : Certain derivatives of 8-Hydroxyquinoline can undergo fluorescence quenching in water .

- Methods of Application : This property makes them viable candidates for developing a probe for detecting water in aprotic organic solvents .

- Results or Outcomes : The specific results or outcomes would depend on the specific derivative and experimental conditions .

Antimicrobial Applications

Anticancer Applications

Neuroprotection Applications

Fluorescence Quenching Applications

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid | |

CAS RN |

36308-79-9 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)